
Tetrabutylantimony(V) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylantimony(V) bromide is an organometallic compound with the chemical formula [CH3(CH2)3]4SbBr. It is a compound of antimony, a metallic element with the chemical symbol Sb and atomic number 51. This compound is known for its unique properties and applications in various fields of scientific research .
Vorbereitungsmethoden
Tetrabutylantimony(V) bromide can be synthesized through various synthetic routes. One common method involves the reaction of antimony pentachloride with butyl lithium, followed by the addition of bromine. The reaction conditions typically require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity .
Analyse Chemischer Reaktionen
Tetrabutylantimony(V) bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: this compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .
Wissenschaftliche Forschungsanwendungen
Tetrabutylantimony(V) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other organometallic compounds and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of tetrabutylantimony(V) bromide involves its interaction with various molecular targets and pathways. It can conjugate with reduced glutathione to form complexes that participate in various biochemical processes. Additionally, it can catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Tetrabutylantimony(V) bromide can be compared with other similar compounds, such as:
- Tetrabutylphosphonium bromide
- Trimethylantimony
- Antimony tri-n-butyl These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of butyl groups and bromide ion, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
45212-19-9 |
|---|---|
Molekularformel |
C16H36BrSb |
Molekulargewicht |
430.12 g/mol |
IUPAC-Name |
bromo(tetrabutyl)-λ5-stibane |
InChI |
InChI=1S/4C4H9.BrH.Sb/c4*1-3-4-2;;/h4*1,3-4H2,2H3;1H;/q;;;;;+1/p-1 |
InChI-Schlüssel |
JVFNASPYONXEIE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sb](CCCC)(CCCC)(CCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)
![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)


![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
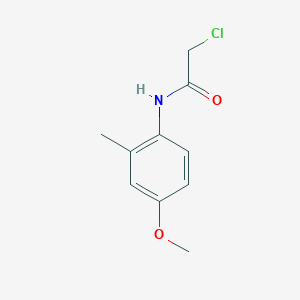
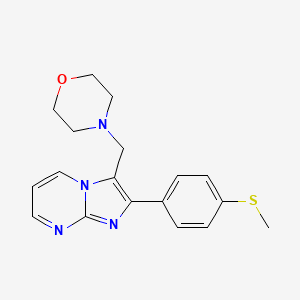
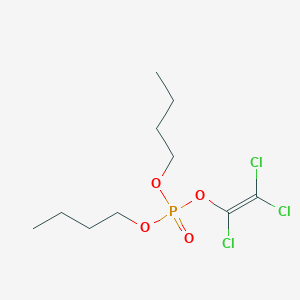
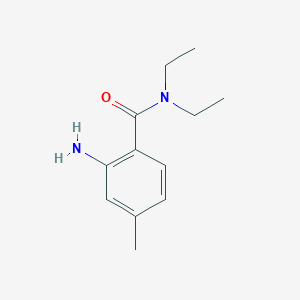
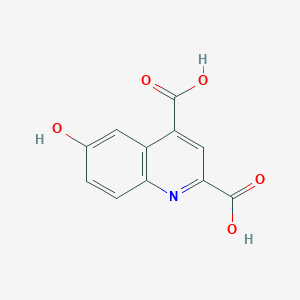
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
